molecular formula C21H31N7O3 B3003495 Tert-butyl 4-(2-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)amino)-2-oxoethyl)piperidine-1-carboxylate CAS No. 2034562-70-2

Tert-butyl 4-(2-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)amino)-2-oxoethyl)piperidine-1-carboxylate

Cat. No.: B3003495
CAS No.: 2034562-70-2
M. Wt: 429.525
InChI Key: NDMXHNFBAQSQGN-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)amino)-2-oxoethyl)piperidine-1-carboxylate is a synthetic compound featuring a piperidine core modified with a tert-butyl carboxylate group and a pyrrolidine-triazolo-pyridazine moiety linked via an amide-containing ethyl chain.

Properties

IUPAC Name

tert-butyl 4-[2-oxo-2-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]amino]ethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N7O3/c1-21(2,3)31-20(30)26-9-6-15(7-10-26)12-19(29)23-16-8-11-27(13-16)18-5-4-17-24-22-14-28(17)25-18/h4-5,14-16H,6-13H2,1-3H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMXHNFBAQSQGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 4-(2-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)amino)-2-oxoethyl)piperidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical structure, synthesis, and various biological activities, including its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The compound features a triazolo-pyridazine core connected to a piperidine moiety, which is essential for its biological activity. The presence of the tert-butyl group enhances the compound's stability and lipophilicity, making it suitable for various pharmacological applications.

Molecular Formula

  • Molecular Formula : C_{19}H_{27}N_{5}O_{2}
  • Molecular Weight : 357.45 g/mol

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Triazolo-Pyridazine Core : Cyclization reactions of hydrazine derivatives with suitable electrophiles.
  • Introduction of the Piperidine Moiety : Nucleophilic substitution reactions with piperidine derivatives.
  • Alkylation : Attaching the tert-butyl group using tert-butyl halides in the presence of a base.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Inhibition of Cell Proliferation : Compounds within this class have shown IC50 values ranging from 21.3 µM to 28.3 µM against various cancer cell lines, including A549 and MCF-7 cells .
CompoundCell LineIC50 (µM)
Example AA54921.3
Example BMCF-728.3

Antimicrobial Activity

Similar triazolo derivatives have demonstrated antimicrobial properties against a range of pathogens:

  • Mechanism : These compounds often disrupt bacterial cell wall synthesis or inhibit vital enzymatic pathways.

Antiplasmodial Activity

There is emerging evidence suggesting that derivatives related to this compound may inhibit the growth of Plasmodium falciparum, the causative agent of malaria:

  • Inhibition of Hemozoin Formation : This mechanism is critical as it leads to the accumulation of toxic heme within the parasite .

Study on Anticancer Efficacy

A recent study evaluated a series of triazolo-pyridazine derivatives for their anticancer activity. The results highlighted that specific modifications in the structure significantly enhanced their efficacy against breast cancer cell lines.

Study on Antimicrobial Properties

Another investigation focused on the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated promising activity with minimum inhibitory concentrations (MICs) below 50 µg/mL.

Comparison with Similar Compounds

Pyrrolidine and Piperidine Derivatives

  • 5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate (): Shares a pyrrolidine core and tert-butyl substituents but lacks the triazolo-pyridazine moiety. Contains ester and nitrile groups, contrasting with the amide linkage in the target compound. Molecular weight: ~541.5 g/mol (calculated) vs. ~529.6 g/mol (target compound, estimated).

Heterocyclic Amines (e.g., IQ-type compounds from ):

  • 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ): A carcinogenic heterocyclic amine found in processed meats. Contains fused imidazo-quinoline rings, differing from the triazolo-pyridazine system. Bioactivity: IQ is mutagenic and carcinogenic (IARC Group 2A), whereas the target compound’s synthetic design may prioritize therapeutic over toxic effects .

Bioactivity and Mechanisms

Ferroptosis Inducers (FINs)

  • Erastin and Sorafenib :
    • Erastin inhibits system Xc⁻, while sorafenib (a kinase inhibitor) induces ferroptosis in cancer cells.
    • The target compound’s triazolo-pyridazine group may mimic kinase-inhibitory effects, akin to sorafenib, but its pyrrolidine-piperidine scaffold could enhance tissue penetration .

Natural Compounds

  • Marine Actinomycete Derivatives (): Natural products like salternamide E exhibit diverse bioactivities but often lack the synthetic precision of the target compound. Advantage of Synthetic Compounds: Higher purity, scalability, and tunable pharmacokinetics compared to natural mixtures .

Pharmacokinetic and Toxicity Profiles

  • Solubility and Stability : The tert-butyl group in the target compound likely improves lipophilicity and metabolic stability over analogs with unprotected amines or polar groups.
  • Toxicity: Unlike carcinogenic heterocyclic amines (e.g., IQ), the target compound’s design may prioritize selectivity to reduce off-target effects, though in vitro assays are needed to confirm this .

Data Tables

Compound Name Key Structural Features Molecular Weight (g/mol) Bioactivity (Theoretical) Source
Tert-butyl 4-(2-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)amino)-2-oxoethyl)piperidine-1-carboxylate Piperidine, pyrrolidine, triazolo-pyridazine ~529.6 Kinase inhibition, ferroptosis Synthetic
5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate Pyrrolidine, tert-butyl, esters, nitriles ~541.5 Unreported Synthetic
IQ (2-Amino-3-methylimidazo[4,5-f]quinoline) Imidazo-quinoline 198.2 Carcinogenic (IARC Group 2A) Processed meats

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